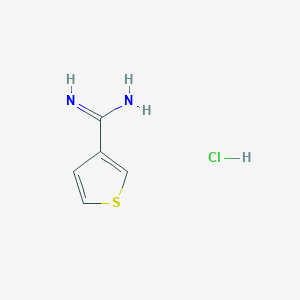

Thiophene-3-carboximidamide Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

thiophene-3-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S.ClH/c6-5(7)4-1-2-8-3-4;/h1-3H,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUZIIYPBLBRFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381504 | |

| Record name | Thiophene-3-carboximidamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51528-02-0 | |

| Record name | Thiophene-3-carboximidamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene-3-carboxamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Thiophene-3-carboximidamide Hydrochloride (CAS 51528-02-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-3-carboximidamide Hydrochloride is a heterocyclic compound featuring a thiophene ring functionalized with a carboximidamide (amidine) group, presented as a hydrochloride salt. The thiophene nucleus is a privileged scaffold in medicinal chemistry, known for its ability to mimic phenyl rings while offering unique electronic properties and metabolic profiles.[1][2] The incorporation of the amidine group, a strong basic moiety that is typically protonated at physiological pH, introduces a key pharmacophoric element capable of engaging in significant hydrogen bonding and electrostatic interactions with biological targets.[3] This guide provides a comprehensive overview of the known and projected properties, synthesis, and potential applications of this compound, designed to empower researchers in its effective utilization.

Physicochemical and Spectroscopic Properties

Core Properties

| Property | Value | Source |

| CAS Number | 51528-02-0 | [4][5] |

| Molecular Formula | C₅H₇ClN₂S | [5] |

| Molecular Weight | 162.64 g/mol | [4][5] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Decomposition expected before melting at high temperatures. Data for related thiophene amides and thioamides range from 96-231°C.[6][7] | N/A |

| Solubility | Predicted to be soluble in water and polar protic solvents like ethanol, and polar aprotic solvents like DMSO.[8] | N/A |

Spectroscopic Profile (Predicted)

The following table outlines the expected spectroscopic characteristics. These are estimations based on spectral data from related thiophene carboxamides and the principles of NMR and IR spectroscopy.[1][6][9][10][11][12]

| Technique | Expected Features |

| ¹H NMR | - Thiophene Protons: Three distinct signals in the aromatic region (approx. δ 7.0-8.5 ppm), exhibiting characteristic coupling patterns (doublets, doublet of doublets).- Amidine Protons (NH₂): Broad signals in the downfield region (approx. δ 8.5-10.0 ppm), potentially exchangeable with D₂O. |

| ¹³C NMR | - Thiophene Carbons: Four signals in the aromatic region (approx. δ 120-145 ppm).- Carboximidamide Carbon (C=N): A distinct downfield signal (approx. δ 160-170 ppm). |

| IR Spectroscopy | - N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹.- C=N Stretching: A strong absorption band around 1640-1680 cm⁻¹.- C-S Stretching (Thiophene): Absorptions in the fingerprint region. |

| Mass Spectrometry (ESI-MS) | - [M+H]⁺ (for free base): Expected at m/z ≈ 127.03 |

Synthesis and Reactivity

Proposed Synthesis Workflow: The Pinner Reaction

The most direct and established method for the synthesis of amidine hydrochlorides from nitriles is the Pinner reaction.[13][14] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an intermediate imino ester (Pinner salt), which is then treated with ammonia to yield the desired amidine hydrochloride.[13][14]

Caption: Proposed synthesis of Thiophene-3-carboximidamide HCl via the Pinner reaction.

Experimental Protocol (Representative)

This protocol is a representative procedure based on the principles of the Pinner reaction.[13][14] Researchers should perform small-scale trials to optimize conditions.

-

Pinner Salt Formation:

-

Dissolve Thiophene-3-carbonitrile (1.0 eq) in a minimal amount of anhydrous ethanol in a flask equipped with a drying tube.

-

Cool the solution to 0°C in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution for 2-3 hours, ensuring the temperature remains low.

-

Seal the flask and allow it to stand at a low temperature (e.g., 4°C) for 12-24 hours. The intermediate Pinner salt may precipitate.

-

-

Amination:

-

Prepare a saturated solution of ammonia in anhydrous ethanol.

-

Slowly add the ammonia solution to the reaction mixture from Step 1, while maintaining a low temperature.

-

Stir the reaction mixture for 2-4 hours at room temperature.

-

The product, this compound, will precipitate from the solution.

-

-

Purification:

-

Collect the solid product by filtration.

-

Wash the solid with a small amount of cold anhydrous ethanol or diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum.

-

Chemical Reactivity

The reactivity of this compound is dictated by the amidinium group and the electron-rich thiophene ring.

-

Acidity/Basicity: The amidinium group is acidic (pKa of the conjugate acid is typically around 10-12), meaning the free base is a strong base.[3]

-

Nucleophilicity: The free base form is a strong nucleophile and can participate in reactions such as acylation and alkylation at the nitrogen atoms.

-

Electrophilic Aromatic Substitution: The thiophene ring is susceptible to electrophilic substitution reactions, such as halogenation and nitration. The amidinium group will act as a deactivating group, directing substitution to the 5-position.

-

Hydrolysis: Under strong acidic or basic conditions with heating, the amidine can be hydrolyzed to the corresponding carboxamide or carboxylic acid.[15]

Applications in Research and Drug Development

The this compound scaffold is of significant interest to medicinal chemists due to the established biological activities of related thiophene derivatives.[1][2]

Potential Therapeutic Areas

-

Oncology: Thiophene carboxamide derivatives have been investigated as inhibitors of key cancer-related targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis.[6] Other studies have shown that thiophene derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][16]

-

Inflammatory Diseases: The thiophene core is present in several anti-inflammatory drugs.[2] Derivatives have been shown to modulate inflammatory pathways, suggesting potential applications in chronic inflammatory conditions.

-

Infectious Diseases: Various thiophene-containing compounds have demonstrated antibacterial and antifungal activities, making this scaffold a promising starting point for the development of new anti-infective agents.[17]

-

Neurological Disorders: The structural similarity of the thiophene ring to other aromatic systems found in centrally active agents suggests its potential in the design of novel therapeutics for neurological diseases.[2]

Hypothesized Mechanism of Action

The biological activity of this compound would likely stem from the ability of the protonated amidinium group to act as a strong hydrogen bond donor, forming key interactions within the active site of a target protein. The thiophene ring can engage in hydrophobic or π-stacking interactions.

Caption: Hypothesized mechanism of action for Thiophene-3-carboximidamide HCl.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[8]

Conclusion

This compound represents a valuable building block for medicinal chemistry and drug discovery. While specific experimental data for this compound is sparse, its synthesis is feasible through established methods like the Pinner reaction. The combination of the biologically active thiophene scaffold and the pharmacophorically important amidine group suggests a high potential for this molecule in the development of novel therapeutics, particularly in oncology and inflammatory diseases. Further research is warranted to fully characterize this compound and explore its biological activities.

References

-

Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. [Link]

-

Thiophene-3-carboxamide | C5H5NOS | CID 11205757. PubChem. [Link]

-

Reaction scope of amidine hydrochlorides. Reaction conditions. ResearchGate. [Link]

-

Two biologically active thiophene-3-carboxamide derivatives. PubMed. [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health (NIH). [Link]

-

Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. [Link]

-

Pinner reaction. Wikipedia. [Link]

-

Amidines Synthesis Methods Guide. Scribd. [Link]

-

Amidine. Wikipedia. [Link]

-

Molecules PDF. Matrix Fine Chemicals. [Link]

-

Thiophene-3-carboxamidine hydrochloride | 51528-02-0. BIOFOUNT. [Link]

-

This compound. MySkinRecipes. [Link]

-

Amidine synthesis by imidoylation. Organic Chemistry Portal. [Link]

-

Chemistry of Amides. LibreTexts. [Link]

-

benzo[b]thiophene-3-carboxamide, N-(4-chlorophenyl)-4,5,6,7-tetrahydro- - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. ResearchGate. [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health (NIH). [Link]

-

TiIV-Mediated Reactions between Primary Amines and Secondary Carboxamides: Amidine Formation Versus Transamidation. Journal of the American Chemical Society. [Link]

-

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. chem-g-tg.github.io. [Link]

-

Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. ResearchGate. [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health (NIH). [Link]

-

Synthesis and Characterization of the Novel Thiophene Derivatives. ResearchGate. [Link]

-

Thiophene-2-carboxamide, N-(3-nitrophenyl)-. NIST WebBook. [Link]

-

N-(3-Methylphenyl)thiophene-3-carboxamide - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

Thiophene-3-carboxylic acid | C5H4O2S | CID 6918. PubChem. [Link]

-

3-thiophene carboxaldehyde | 498-62-4. The Good Scents Company. [Link]

-

3-Thiophenethiol | C4H4S2 | CID 82202. PubChem. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amidine - Wikipedia [en.wikipedia.org]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 6. rsc.org [rsc.org]

- 7. echemi.com [echemi.com]

- 8. 51528-02-0|Thiophene-3-carboxamidine hydrochloride|Thiophene-3-carboxamidine hydrochloride|-范德生物科技公司 [bio-fount.com]

- 9. spectrabase.com [spectrabase.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. Pinner reaction - Wikipedia [en.wikipedia.org]

- 14. scribd.com [scribd.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Thiophene-3-carboximidamide | C5H6N2S | CID 2779693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Foreword: The Strategic Importance of the Thiophene Amidine Scaffold

An In-depth Technical Guide to the Synthesis and Characterization of Thiophene-3-carboximidamide HCl

In the landscape of modern medicinal chemistry, the thiophene ring stands out as a "privileged pharmacophore," a core structural motif frequently found in a multitude of approved therapeutic agents.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for a phenyl ring make it a cornerstone in drug design.[1] When functionalized with an amidine group, the resulting Thiophene-3-carboximidamide scaffold becomes a highly valuable building block. Amidines are critical functionalities known for their ability to engage in hydrogen bonding and act as bioisosteres for various groups, making them instrumental in modulating drug-receptor interactions.

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of Thiophene-3-carboximidamide hydrochloride (HCl). It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale that ensure a reproducible and high-purity outcome.

Part 1: A Validated Synthetic Pathway via the Pinner Reaction

The conversion of a nitrile to an amidine is a fundamental transformation in organic synthesis. Among the available methods, the Pinner reaction remains one of the most reliable and widely applied, particularly for the synthesis of amidine hydrochlorides.[3][4] This classical acid-catalyzed, two-step process offers a robust route from the readily available Thiophene-3-carbonitrile to the desired product.[5][6] The entire workflow is predicated on the initial formation of a highly reactive intermediate, an imino ester salt (commonly called a Pinner salt), which is subsequently converted to the target amidine without isolation.[7]

Caption: High-level workflow for the synthesis of Thiophene-3-carboximidamide HCl.

Causality in Experimental Design: The Pinner Reaction Mechanism

Understanding the mechanism is critical to appreciating the stringent experimental controls required for success.

-

Activation of the Nitrile: The process begins with the treatment of the nitrile with anhydrous hydrogen chloride. The lone pair on the nitrile nitrogen is protonated, forming a highly electrophilic nitrilium ion.[6] This activation is essential as the nitrile carbon is not sufficiently electrophilic to react with a neutral alcohol.

-

Formation of the Pinner Salt: The activated nitrilium ion is readily attacked by the nucleophilic alcohol (in this case, ethanol). This addition yields the protonated imino ester, which exists as a stable hydrochloride salt—the Pinner salt.

-

Ammonolysis: The Pinner salt is a reactive intermediate. The addition of ammonia, a stronger nucleophile than alcohol, leads to the displacement of the ethoxy group. This nucleophilic addition-elimination sequence forms the final amidine, which is protonated under the reaction conditions to precipitate as the stable hydrochloride salt.[4][5]

A critical parameter for this entire sequence is the rigorous exclusion of water. The Pinner salt intermediate is highly susceptible to hydrolysis, which would lead to the formation of the corresponding ester as an undesired byproduct.[5] Furthermore, the reaction is conducted at low temperatures (0°C) to prevent the thermodynamically favored, but undesirable, rearrangement of the imino ester salt into an N-alkyl amide.[3]

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, where adherence to the specified conditions ensures the desired outcome.

Materials & Reagents:

-

Thiophene-3-carbonitrile

-

Anhydrous Ethanol (EtOH)

-

Hydrogen Chloride (gas, from a cylinder)

-

Ammonia (gas, from a cylinder) or a saturated solution of ammonia in anhydrous ethanol

-

Anhydrous Diethyl Ether

-

Reaction flask equipped with a gas inlet tube, magnetic stirrer, and drying tube

Workflow Step 1: Formation of Ethyl thiophene-3-carboximidate HCl (Pinner Salt)

-

Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve Thiophene-3-carbonitrile (1.0 eq) in anhydrous ethanol (approx. 3-4 mL per gram of nitrile).

-

Cooling: Cool the stirred solution to 0°C using an ice-water bath. Maintaining this temperature is crucial to minimize side reactions.[3]

-

HCl Gas Addition: Bubble dry hydrogen chloride gas through the solution at a slow but steady rate. The reaction is exothermic; monitor the temperature to ensure it remains at 0-5°C. Continue the gas addition until the solution is saturated and a precipitate of the Pinner salt may begin to form.

-

Reaction: Seal the flask and allow it to stir at 0°C for 12-18 hours or until TLC analysis (using a suitable solvent system like ethyl acetate/hexane) indicates the complete consumption of the starting nitrile.

Workflow Step 2: Ammonolysis to Thiophene-3-carboximidamide HCl

-

Preparation of Reagent: Prepare a saturated solution of ammonia in anhydrous ethanol by bubbling ammonia gas through cold (0°C) anhydrous ethanol.

-

Addition: While maintaining the Pinner salt reaction mixture at 0°C, slowly add the cold, saturated ethanolic ammonia solution (approx. 2.0-3.0 eq) dropwise. A thick white precipitate of Thiophene-3-carboximidamide HCl will form.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours to ensure complete conversion.

Workflow Step 3: Isolation and Purification

-

Filtration: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold anhydrous diethyl ether to remove any unreacted intermediates and soluble impurities. This step is critical for obtaining a high-purity product.

-

Drying: Dry the resulting white to off-white solid under high vacuum to constant weight.

-

Purity Check: The product is often of high purity (>95%) at this stage. If necessary, it can be recrystallized from a suitable solvent system like ethanol/ether.

Part 2: Rigorous Analytical Characterization

Confirming the identity, structure, and purity of the synthesized Thiophene-3-carboximidamide HCl is non-negotiable. A multi-technique approach provides a complete and unambiguous characterization profile.

Caption: A multi-technique workflow for the characterization of the final product.

Expected Analytical Data

The following table summarizes the expected data from the primary analytical techniques used to validate the final compound.

| Technique | Parameter | Expected Observation | Rationale & Reference |

| ¹H NMR | Chemical Shift (δ) | ~8.0-9.0 ppm (br s, 4H, -C(NH₂)₂⁺)~7.5-8.5 ppm (m, 3H, Thiophene protons) | The deshielded signals correspond to the amidinium protons and the characteristic aromatic protons of the thiophene ring.[8] |

| ¹³C NMR | Chemical Shift (δ) | ~165-170 ppm | This key signal is characteristic of the imine carbon in an amidinium cation.[9] |

| FTIR | Wavenumber (cm⁻¹) | ~3300-3100 cm⁻¹ (N-H stretch)~1650-1680 cm⁻¹ (C=N stretch) | These are the characteristic absorption bands for the primary amine and imine functionalities within the amidinium group.[10][11] |

| HRMS (ESI+) | m/z | Calculated for [C₅H₇N₂S]⁺: 127.0324 | This corresponds to the exact mass of the protonated free base [M+H]⁺, confirming the molecular formula.[12][13] |

| Melting Point | Range | Sharp melting point | A narrow melting range is a strong indicator of high purity. |

| Elemental Analysis | % Composition | C: 36.92, H: 4.34, Cl: 21.79, N: 17.22, S: 19.71 | Calculated values for C₅H₇ClN₂S should be within ±0.4% of experimental findings. |

Conclusion

This guide has detailed a robust and reproducible method for the synthesis of Thiophene-3-carboximidamide HCl using the Pinner reaction, a cornerstone of amidine synthesis. The causality behind each experimental step, from the anhydrous conditions to the low-temperature control, has been explained to empower the scientist with a deeper understanding of the process. The multi-faceted characterization workflow provides a comprehensive strategy to rigorously validate the structure and purity of the final product, ensuring its suitability for downstream applications in drug discovery and development. The Thiophene-3-carboximidamide HCl scaffold, synthesized and verified by these methods, serves as a high-quality, essential building block for the creation of novel and potent therapeutic agents.[14][15]

References

-

Wikipedia. Pinner reaction . [Link]

-

NROChemistry. Pinner Reaction . [Link]

-

Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines . Chemical Reviews, 35(3), 351–425. [Link]

-

Organic Chemistry Portal. Pinner Reaction . [Link]

-

ResearchGate. FTIR spectra of amidine (3) before bubbling CO2 and after bubbling CO... . [Link]

-

American Chemical Society. FTIR and fluorescent control of interaction between hydroxy-containing amidines and carbon dioxide . [Link]

-

Supplementary Information. (General NMR data for thiophene derivatives) . [Link]

-

PubMed. FTIR study of specific binding interactions between DNA minor groove binding ligands and polynucleotides . [Link]

-

ChemRxiv. Pressure-Induced Amidine Formation via Side-Chain Polymerization in a Charge-Transfer Cocrystal . [Link]

-

Mioc, A., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation . Molecules, 29(1), 123. [Link]

-

PubChem. Thiophene-3-carboxamide . [Link]

-

MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation . [Link]

-

RSC Publishing. Amidines from cyclic amines and nitriles in the presence of zinc(II) . [Link]

-

Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation . Pharmaceuticals, 15(12), 1552. [Link]

-

PubChem. Thiophene-3-carboximidamide . [Link]

-

ResearchGate. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation . [Link]

-

ResearchGate. ChemInform Abstract: Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives . [Link]

-

NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads . [Link]

- Google Patents.

-

Impactfactor. Synthesis and Pharmacological Study of Thiophene Derivatives . [Link]

-

Journal of Chemical Research. Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds . [Link]

-

ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES . [Link]

-

YouTube. Synthesis & Reaction of Thiophene in easy way . [Link]

-

Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review . [Link]

-

PubChem. Thiophene-3-carbonitrile . [Link]

-

ResearchGate. (PDF) Unambiguous Assignment of the H- and C-NMR Spectra of Propafenone and a Thiophene Analogue . [Link]

-

SpectraBase. benzo[b]thiophene-3-carboxamide, N-(4-chlorophenyl)-4,5,6,7-tetrahydro- - Optional[1H NMR] - Spectrum . [Link]

- Google Patents. EP0234688A1 - Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. espublisher.com [espublisher.com]

- 3. jk-sci.com [jk-sci.com]

- 4. researchgate.net [researchgate.net]

- 5. Pinner reaction - Wikipedia [en.wikipedia.org]

- 6. Pinner Reaction | NROChemistry [nrochemistry.com]

- 7. Pinner Reaction [organic-chemistry.org]

- 8. rsc.org [rsc.org]

- 9. Amidines from cyclic amines and nitriles in the presence of zinc( ii ): other nitriles in place of acetonitrile - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ04668G [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. mdpi.com [mdpi.com]

- 13. Thiophene-3-carboximidamide | C5H6N2S | CID 2779693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Thiophene-3-carboximidamide Hydrochloride

This guide provides an in-depth analysis of the expected spectroscopic data for Thiophene-3-carboximidamide Hydrochloride (CAS 51528-02-0), a key heterocyclic building block in medicinal chemistry and drug development.[1][2] While experimental spectra for this specific compound are available through commercial suppliers, this document offers a detailed predictive analysis based on established spectroscopic principles and data from structurally analogous compounds.[3][4] This approach is designed to empower researchers to interpret experimental data with a high degree of confidence.

The structural features of this compound, particularly the thiophene ring and the carboximidamide group, give rise to a unique spectroscopic fingerprint.[5] Understanding this fingerprint is crucial for confirming molecular identity, assessing purity, and elucidating reaction pathways in synthetic chemistry.

Molecular Structure and Properties

This compound is a salt with the molecular formula C₅H₇ClN₂S and a molecular weight of 162.64 g/mol .[1][6] The core structure consists of a five-membered aromatic thiophene ring substituted at the 3-position with a protonated carboximidamide (amidine) group.

Caption: Predicted key fragmentation pathways for Thiophene-3-carboximidamide.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation (ESI-MS):

-

Infuse the sample solution into the electrospray source at a low flow rate (e.g., 5-10 µL/min).

-

Operate the mass spectrometer in positive ion mode.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

Acquire data over a suitable mass range (e.g., m/z 50-300).

-

-

Tandem MS (MS/MS) for Fragmentation Analysis:

-

Select the molecular ion ([M+H]⁺) as the precursor ion.

-

Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon).

-

Analyze the resulting fragment ions to elucidate the fragmentation pathways.

-

Conclusion

The spectroscopic characterization of this compound is essential for its application in research and development. This guide provides a comprehensive predictive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra. By understanding these expected spectral features and following the outlined experimental protocols, researchers can confidently verify the identity and purity of this important chemical building block.

References

- The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of University of Osaka Prefecture.

-

Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- MDPI. (2022).

-

BIOFOUNT. (n.d.). 51528-02-0|Thiophene-3-carboxamidine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Thiophene-3-carboximidamide. Retrieved from [Link]

- ResearchGate. (2010).

- ResearchGate. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(2), 231-246.

-

NIST. (n.d.). Thiophene. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). benzo[b]thiophene-3-carboxamide, N-(4-chlorophenyl)-4,5,6,7-tetrahydro-. Retrieved from [Link]

- MDPI. (2023). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. Molecules, 28(4), 1583.

- NIH. (2022).

- NIH. (2012).

- University of Giessen. (2018).

-

ChemBuyersGuide.com. (n.d.). chemPUR Feinchemikalien und Forschungsbedarf GmbH. Retrieved from [Link]

- ResearchGate. (2020). W2020: A Database of Validated Rovibrational Experimental Transitions and Empirical Energy Levels of H₂¹⁶O.

- MDPI. (2023). Structural Features of Monoethanolamine Aqueous Solutions with Various Compositions: A Combined Experimental and Theoretical Study Using Vibrational Spectroscopy. Molecules, 28(2), 578.

Sources

- 1. This compound [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. 51528-02-0|this compound|BLD Pharm [bldpharm.com]

- 4. Thiophene-3-carboxamidine hydrochloride | 51528-02-0 [sigmaaldrich.com]

- 5. Thiophene-3-carboximidamide | C5H6N2S | CID 2779693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

Solubility and stability of Thiophene-3-carboximidamide Hydrochloride

An In-Depth Technical Guide to the Solubility and Stability of Thiophene-3-carboximidamide Hydrochloride

This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound, specifically focusing on its solubility and chemical stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with actionable experimental protocols to empower informed decision-making in formulation, analytical method development, and stability assessment.

Introduction to this compound

This compound is a heterocyclic compound featuring a thiophene ring substituted with a carboximidamide group, presented as a hydrochloride salt.[1][2] The thiophene moiety, a five-membered aromatic ring containing a sulfur atom, is a common scaffold in medicinal chemistry, known for its diverse pharmacological activities.[3][4][5] The carboximidamide group, a nitrogenous functional group, can influence the molecule's polarity, basicity, and hydrogen bonding capacity, which in turn dictates its solubility and interaction with biological targets. The hydrochloride salt form is typically employed to enhance the aqueous solubility and stability of the parent compound.

Understanding the solubility and stability of this molecule is paramount for its successful application in research and development. Solubility directly impacts bioavailability and the feasibility of formulation strategies, while stability determines its shelf-life, storage conditions, and potential degradation products that could affect efficacy and safety.

Solubility Profile: A Multifaceted Analysis

The solubility of this compound is governed by the interplay of its structural features: the aromatic thiophene ring, the polar carboximidamide group, and its salt form. A systematic approach to characterizing its solubility is essential.

Theoretical Considerations

The presence of the hydrochloride salt suggests that the compound will exhibit favorable solubility in polar protic solvents, such as water and lower alcohols, due to the dissociation of the salt and solvation of the resulting ions. The pH of the aqueous medium will be a critical factor; in acidic to neutral conditions, the compound is expected to remain in its more soluble ionized form. However, at higher pH values, deprotonation of the carboximidamidinium ion would yield the less soluble free base. The thiophene ring contributes some lipophilicity, which may afford solubility in some polar aprotic solvents.

Experimental Determination of Solubility

A tiered approach is recommended for the experimental determination of solubility, starting with simple qualitative assessments and progressing to quantitative measurements.

Experimental Workflow for Solubility Determination

Figure 1: A stepwise workflow for determining the solubility of this compound.

Protocol 1: Shake-Flask Method for Equilibrium Solubility

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, DMSO, DMF).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspensions to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Table 1: Representative Solubility Data for this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| Deionized Water | 25 | [Data to be determined experimentally] |

| PBS (pH 7.4) | 25 | [Data to be determined experimentally] |

| 0.1 N HCl | 25 | [Data to be determined experimentally] |

| Methanol | 25 | [Data to be determined experimentally] |

| Ethanol | 25 | [Data to be determined experimentally] |

| Dimethyl Sulfoxide (DMSO) | 25 | [Data to be determined experimentally] |

| Propylene Glycol | 25 | [Data to be determined experimentally] |

Stability Assessment: Unveiling Degradation Pathways

The chemical stability of this compound must be rigorously evaluated to ensure its integrity over time and under various stress conditions. The thiophene ring and the carboximidamide group are potential sites for degradation.

Potential Degradation Pathways

Based on the chemical structure and literature on related thiophene compounds, the following degradation pathways should be investigated:

-

Oxidative Degradation: The sulfur atom in the thiophene ring is susceptible to oxidation, potentially forming sulfoxides or sulfones.[6]

-

Hydrolytic Degradation: The carboximidamide group may be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding carboxamide or carboxylic acid.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of aromatic systems like thiophene.

Logical Relationship of Stability Stressors

Figure 2: Potential degradation pathways of this compound under various stress conditions.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Protocol 2: Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Treat with 0.1 N HCl at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat with 0.1 N NaOH at room temperature or slightly elevated temperature.

-

Oxidation: Treat with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid material and a solution to dry heat (e.g., 80 °C).

-

Photostability: Expose the solid material and a solution to light according to ICH Q1B guidelines.

-

-

Time Point Analysis: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. The use of a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.

Conclusion

The solubility and stability of this compound are critical attributes that influence its development and application. This guide has provided a framework for a systematic and scientifically sound investigation of these properties. By understanding the theoretical underpinnings and implementing robust experimental protocols, researchers can generate the necessary data to support formulation development, establish appropriate storage conditions, and ensure the quality and safety of this promising compound.

References

-

PubChem. Thiophene-3-carboximidamide. National Center for Biotechnology Information. [Link]

-

PubChem. Thiophene-3-carboxamide. National Center for Biotechnology Information. [Link]

-

MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

-

PubMed Central. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. [Link]

-

ResearchGate. Thiophene degradation (187 W and 20% duty cycle): (a) 15 min; (b) 30... [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

-

Preparation and Properties of Thiophene. [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

Sources

- 1. thiophene-3-carboximidamide,hydrochloride | CAS:51528-02-0 | Atomaxchem [en.atomaxchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 5. journalwjarr.com [journalwjarr.com]

- 6. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of Thiophene-3-carboximidamide Hydrochloride

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Thiophene-3-carboximidamide Hydrochloride (CAS No: 51528-02-0). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a culture of safety and scientific integrity in the laboratory.

Introduction: Understanding the Compound

This compound is a heterocyclic organic compound frequently utilized as a building block in medicinal chemistry and materials science. Its thiophene core and reactive carboximidamide group make it a valuable precursor for synthesizing a range of molecules with potential biological activity, particularly as enzyme inhibitors or receptor modulators.[1] However, like many reactive intermediates, its handling demands a thorough understanding of its potential hazards to mitigate risks effectively. This guide is structured to provide that understanding, grounding every recommendation in the physicochemical properties of the compound.

Section 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of a chemical's inherent hazards. This compound is classified as a hazardous substance, and its risks must be managed through a combination of engineering controls, administrative procedures, and personal protective equipment.

The primary hazards are summarized below. These classifications are derived from data on the compound and its close structural isomers, providing a robust safety profile.[2][3]

Table 1: GHS Hazard Classification for this compound

| Classification | Hazard Statement | GHS Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 | Warning |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | GHS07 | Warning |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | GHS07 | Warning |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | GHS07 | Warning |

Field-Proven Insights on Risk:

-

Inhalation Hazard: As a solid, the primary inhalation risk comes from airborne dust or aerosolized particles.[2] The "May cause respiratory irritation" classification (H335) is critical; even minor inhalation can lead to inflammation of the respiratory tract.[2][4] This necessitates that all weighing and transfer operations be conducted within a certified chemical fume hood.

-

Dermal and Ocular Hazard: The H315 (skin irritation) and H319 (serious eye irritation) statements dictate the mandatory use of appropriate gloves and sealed eye protection.[2][4] The hydrochloride salt form may enhance its irritant properties upon contact with moist skin or mucous membranes.

-

Ingestion Hazard: While less common in a controlled lab setting, the H302 "Harmful if swallowed" warning underscores the importance of stringent hygiene protocols.[2][4] This hazard is managed by prohibiting eating, drinking, or smoking in the laboratory and by practicing thorough hand washing after handling.[4][5]

Section 2: Proactive Exposure Control: Engineering and PPE

The hierarchy of controls prioritizes engineering solutions over personal protective equipment (PPE). For this compound, a combination of both is essential for creating a self-validating system of safety.

Engineering Controls: The First Line of Defense

The single most effective engineering control for this compound is the mandatory use of a certified chemical fume hood for all manipulations.[4]

-

Causality: A fume hood creates a negative pressure environment that continuously draws airborne particles away from the operator's breathing zone, directly mitigating the inhalation risk (H332, H335). Its sash also provides a physical barrier against accidental splashes.

-

Ancillary Controls: An eyewash station and safety shower must be readily accessible and located near the workstation.[4][6]

Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for robust engineering controls but is a critical final barrier to exposure.[7] All personnel must be trained on the proper selection, use, and disposal of PPE.[8]

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection | Specification | Rationale and Field Guidance |

| Body | Polyethylene-coated, disposable lab gown.[8] | Prevents contamination of personal clothing and minimizes skin contact. Cloth lab coats are not suitable as they can absorb the chemical. Gowns should have long cuffs to be tucked under the outer glove.[7] |

| Hands | Double-gloving with powder-free nitrile gloves.[7][8] | The inner glove protects the skin during the removal of the contaminated outer glove. Nitrile provides good chemical resistance. Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact.[7] |

| Eyes/Face | Safety goggles (ANSI Z87.1 or EN 166 compliant).[4] A face shield should be worn over goggles if there is a significant splash risk.[7][8] | Protects against dust particles and splashes, directly mitigating the "serious eye irritation" hazard (H319). Standard safety glasses with side shields are insufficient.[7] |

| Respiratory | Not required if handled exclusively within a fume hood. | If engineering controls fail or for large spill cleanup, a NIOSH-approved N95 respirator or higher should be used to prevent inhalation of dust.[4][8] |

Section 3: Standard Operating Procedures (SOPs)

Adherence to validated protocols is paramount for ensuring safety and reproducibility.

Safe Storage Protocol

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[4][9][10]

-

Inert Atmosphere: For long-term stability and to prevent degradation from atmospheric moisture, storing the material under an inert gas like argon or nitrogen is recommended.[4]

-

Labeling: Ensure all containers are clearly labeled with the chemical name, CAS number, and appropriate GHS hazard pictograms.

Experimental Protocol: Weighing and Handling Workflow

This protocol outlines the steps for safely weighing the compound for use in a chemical reaction.

-

Preparation:

-

Confirm the chemical fume hood is operational (check airflow monitor).

-

Don all required PPE as specified in Table 2.

-

Decontaminate the work surface inside the fume hood.

-

Gather all necessary equipment (spatula, weigh paper/boat, receiving flask, solvent).

-

-

Weighing:

-

Place the analytical balance inside the fume hood if possible. If not, weigh the compound in the hood on a tared weigh boat and quickly transfer it to the reaction vessel inside the hood.

-

Carefully open the stock container. Avoid creating airborne dust.

-

Use a clean spatula to transfer the desired amount of solid to the weigh boat.

-

Securely close the stock container immediately after dispensing.

-

-

Transfer:

-

Carefully add the weighed solid to the reaction vessel.

-

If adding a solvent, do so slowly and inside the hood to prevent splashing.

-

-

Cleanup:

-

Dispose of the used weigh boat and any contaminated wipes in a designated solid hazardous waste container.

-

Wipe down the spatula with a solvent-dampened cloth and dispose of the cloth in the hazardous waste container.

-

Decontaminate the work surface.

-

Properly doff and dispose of outer gloves before exiting the fume hood area.

-

Section 4: Emergency Response and First Aid

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

These procedures should be followed while seeking immediate medical attention. Always provide the Safety Data Sheet (SDS) to responding medical personnel.

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][9]

-

Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[2][9]

-

Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[2][9]

Spill Response Protocol

The following diagram and protocol outline the response to a small-scale solid spill (<1g).

Caption: Workflow for small-scale solid spill response.

Step-by-Step Spill Cleanup Procedure:

-

Evacuate and Alert: Alert others in the immediate area and restrict access.

-

Don PPE: Wear all PPE as specified in Table 2, including double gloves and safety goggles.

-

Avoid Raising Dust: Do NOT use a dry brush or create air currents.

-

Contain and Collect: Gently cover the spill with a dry absorbent material like sand or vermiculite to prevent aerosolization.[4] Carefully sweep or scoop the mixture into a properly labeled, sealable hazardous waste container.

-

Decontaminate: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., isopropanol, ethanol), working from the outside in. Place all cleaning materials into the hazardous waste container.

-

Dispose: Seal the container and dispose of it according to institutional and local regulations.

-

Doff PPE and Wash: Remove PPE carefully to avoid self-contamination and wash hands thoroughly.

Section 5: Waste Disposal

Chemical waste generated from the use of this compound is considered hazardous.

-

Segregation: All waste, including contaminated PPE, spill cleanup materials, and residual chemical, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[2]

-

Compliance: Do not mix this waste with other chemical streams unless compatibility is known. Disposal must be carried out by a licensed hazardous waste disposal company in strict accordance with all local, state, and federal regulations.[9]

Conclusion

This compound is a valuable research chemical whose risks are well-defined and manageable. By integrating the principles of hazard awareness, engineering controls, diligent use of PPE, and adherence to established protocols, researchers can handle this compound safely and effectively. A proactive safety culture, grounded in understanding the "why" behind each procedure, is the ultimate guarantor of a safe laboratory environment.

References

-

National Center for Biotechnology Information. (n.d.). Thiophene-3-carboxamide. PubChem Compound Database. Retrieved from [Link]

-

XiXisys. (2025). GHS 11 (Rev.11) SDS - Thiophene-3-carboxamidine hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thiophene-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thiophene-3-carboximidamide. PubChem Compound Database. Retrieved from [Link]

-

BIOFOUNT. (n.d.). 51528-02-0|Thiophene-3-carboxamidine hydrochloride. Retrieved from [Link]

-

Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 51528-02-0 Name: Thiophene-3-carboxamidine hydrochloride [xixisys.com]

- 3. Thiophene-3-carboxamidine hydrochloride | 51528-02-0 [sigmaaldrich.com]

- 4. staging.keyorganics.net [staging.keyorganics.net]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. pppmag.com [pppmag.com]

- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Foreword: The Imperative of Purity in Pharmaceutical Development

An In-Depth Technical Guide to the Purity Analysis of Thiophene-3-carboximidamide Hydrochloride

In the landscape of pharmaceutical sciences, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For novel therapeutic agents like this compound, a molecule of interest due to the versatile pharmacological properties of the thiophene scaffold, a rigorous and multi-faceted purity analysis is paramount.[1] This guide provides a comprehensive framework for researchers, quality control analysts, and drug development professionals to establish the identity, purity, and quality of this compound. We will delve into the core analytical techniques, explaining the causality behind methodological choices and presenting a self-validating system for ensuring scientific integrity.

Understanding the Analyte and Its Potential Impurity Profile

This compound is a heterocyclic organic salt. Its structure, featuring a thiophene ring, an amidine group, and a hydrochloride salt form, dictates the analytical strategies required. The amidine moiety, being one of the strongest uncharged organic bases, readily protonates to form a stable amidinium salt, which enhances water solubility.[2]

A crucial first step in designing a purity analysis is to understand the potential impurities that may arise during synthesis. Amidine hydrochlorides are often synthesized via the Pinner reaction or related methods, which involve the reaction of a nitrile with an alcohol in the presence of hydrogen chloride to form an imidate salt, followed by ammonolysis.[3][4]

Potential Process-Related Impurities:

-

Starting Materials: Unreacted Thiophene-3-carbonitrile.

-

Intermediates: The corresponding imidate ester hydrochloride.

-

By-products: Ammonium chloride (NH₄Cl) is a common by-product of the ammonolysis step and can be a significant impurity if not adequately removed.[3]

-

Related Substances: Thiophene-3-carboxamide, which can be formed by hydrolysis of the nitrile or amidine.[5]

-

Degradation Products: Hydrolysis of the amidine function can occur under certain pH and temperature conditions.

A robust analytical strategy must be capable of separating, identifying, and quantifying the API from all these potential impurities.

The Chromatographic Workhorse: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of this compound. A well-developed reversed-phase HPLC (RP-HPLC) method provides the necessary selectivity and sensitivity to separate the main component from its closely related impurities.[6][7]

Rationale for Method Development

The goal is to develop a stability-indicating method that can resolve the API from its potential impurities and degradation products.

-

Column Selection: A C18 (ODS) column is the standard choice for polar to moderately nonpolar compounds. The amidinium hydrochloride salt is quite polar, and a column with good silanol activity control is necessary to prevent peak tailing.[8]

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol is typical.[6]

-

Aqueous Phase: An acidic buffer (e.g., phosphate or formate) is critical. It ensures the amidine remains in its protonated (amidinium) form, preventing on-column interactions that lead to poor peak shape. For Mass Spectrometry (MS) compatibility, a volatile buffer like formic acid is preferred over phosphoric acid.[8]

-

Organic Phase: Acetonitrile often provides better peak shape and lower backpressure compared to methanol for many thiophene derivatives.[7]

-

-

Detection: The thiophene ring contains a chromophore that absorbs UV light. A UV-Vis detector set at a wavelength of maximum absorbance (e.g., around 230-260 nm) provides excellent sensitivity for thiophenic compounds.[7]

Experimental Protocol: RP-HPLC Purity Determination

Instrumentation and Materials:

-

HPLC System with a pump, autosampler, column oven, and UV-Vis detector.

-

Column: PerfectSil Target ODS-3 (250 mm × 4.6 mm, 5 µm) or equivalent C18 stationary phase.[6]

-

Reagents: Acetonitrile (HPLC grade), High-purity water, Formic acid.[6][8]

Step-by-Step Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

-

Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in Mobile Phase A to a final concentration of approximately 0.5 mg/mL.

-

Sample Solution Preparation: Prepare the test sample in the same manner as the standard solution.

-

Chromatographic Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Run the analysis using the parameters outlined in the table below.

-

-

Data Analysis:

-

Determine the retention time of the main peak from the standard chromatogram.

-

In the sample chromatogram, identify the main peak and any impurity peaks.

-

Calculate the purity by area percent normalization, assuming all components have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Table 1: HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Standard for reversed-phase separation of polar compounds.[6] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acidic modifier ensures analyte protonation for good peak shape.[8] |

| Gradient | 5% B to 95% B over 20 min | Ensures elution of both polar and potential non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides reproducible retention times. |

| Detection | UV at 240 nm | Wavelength for good sensitivity of the thiophene chromophore.[7] |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Workflow for HPLC Analysis

Caption: General workflow for HPLC purity analysis.

Structural Confirmation and Identification

While HPLC is excellent for quantification, it does not provide structural information. A combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is essential for unambiguous identification of the API and characterization of any unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique that provides detailed information about the molecular structure. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: The proton NMR spectrum will confirm the presence of the thiophene ring protons and the exchangeable protons of the amidinium group. The characteristic chemical shifts and coupling patterns of the three protons on the thiophene ring are definitive. The NH₂ protons of the amidinium group will typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule, confirming the carbon skeleton.

-

Quantitative NMR (qNMR): For absolute purity determination, qNMR can be employed. By integrating the signal of the analyte against a certified internal standard of known purity, a highly accurate quantification can be achieved without the need for a specific reference standard of the API itself.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of the analyte.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar, charged molecules like this compound. In positive ion mode, the spectrum is expected to show a prominent peak corresponding to the molecular ion [M+H]⁺ of the free base.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the parent molecule and any fragment ions.[1] This is invaluable for confirming the identity of the API and for proposing structures for unknown impurities. The measured mass should be within 5 ppm of the theoretical mass calculated for C₅H₆N₂S.

Fundamental Compositional Analysis

Elemental Analysis (EA)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample.[9]

Principle: The sample is combusted in an oxygen-rich environment, converting the elements into simple gases (CO₂, H₂O, N₂, SO₂). These gases are then separated and quantified by a detector.[9]

Application: The experimental weight percentages of C, H, N, and S are compared against the theoretical values calculated from the molecular formula (C₅H₇ClN₂S). A close correlation provides strong evidence of purity and confirms the empirical formula. This technique is particularly effective at detecting inorganic impurities (like excess ammonium chloride) or residual solvents that would alter the elemental ratios.

Table 2: Theoretical Elemental Composition

| Element | Symbol | Atomic Mass | Moles | Mass | Weight % |

| Carbon | C | 12.011 | 5 | 60.055 | 36.92% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 4.34% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 21.80% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 17.22% |

| Sulfur | S | 32.06 | 1 | 32.06 | 19.71% |

| Total | 162.638 | 100.00% |

Acceptance criteria are typically set at ±0.4% of the theoretical values.

Chloride Content Determination

As a hydrochloride salt, verifying the molar ratio of the active moiety to chloride is essential. This can be accomplished using several methods:

-

Ion Chromatography (IC): A highly sensitive and specific method for quantifying chloride ions.

-

Argentometric Titration: A classic titrimetric method where the sample is titrated with a standardized solution of silver nitrate.

Integrated Purity Assessment Strategy

A comprehensive purity analysis of this compound relies on the synergistic use of these orthogonal techniques. No single method is sufficient to declare a batch as "pure."

Caption: Integrated strategy for comprehensive purity assessment.

This integrated approach ensures that the material's identity, strength, quality, and purity are thoroughly vetted. The chromatographic methods establish the impurity profile, the spectroscopic techniques confirm the structure, and the compositional analyses verify the elemental formula and salt factor. Together, they form a robust, self-validating system essential for advancing a compound through the rigorous stages of drug development.

References

- Benchchem. (n.d.). Application Notes and Protocols for the HPLC Analysis of Thiophene Derivatives.

- SIELC Technologies. (n.d.). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column.

- National Center for Biotechnology Information. (n.d.). Thiophene-3-carboxamide. PubChem Compound Database.

- Zotou, A., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI.

- Mioc, A., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI.

- Google Patents. (n.d.). Purifying method of high-purity amidine hydrochloride.

- VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.

- Gorniak, R., et al. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(II). RSC Publishing.

- Ostrowska, K., & Kolasa, A. (n.d.). N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides). Science of Synthesis.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Amidines from cyclic amines and nitriles in the presence of zinc( ii ): other nitriles in place of acetonitrile - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ04668G [pubs.rsc.org]

- 3. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Thiophene-3-carboxamide | C5H5NOS | CID 11205757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

A Technical Guide to Thiophene-Based Carboximidamides: From Serendipitous Discovery to Targeted Therapeutics

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of thiophene-based carboximidamides. We traverse the historical context of thiophene's discovery, explore the foundational synthetic methodologies that first gave rise to this class of compounds, and chart the evolution of more sophisticated synthetic strategies. The guide delves into the significant pharmacological applications of these molecules, with a particular focus on their role as enzyme inhibitors in modern drug discovery. Detailed experimental protocols, data-driven tables, and explanatory diagrams are provided to equip researchers, scientists, and drug development professionals with a thorough and practical understanding of this important chemical scaffold.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of well-understood chemical motifs is a cornerstone of rational drug design. Thiophene-based carboximidamides represent a compelling fusion of two such entities: the thiophene ring and the carboximidamide functional group.

Thiophene: Discovered serendipitously in 1882 by Viktor Meyer as an impurity in benzene, the thiophene ring has become a "privileged scaffold" in pharmaceutical science.[1][2] Its structural and electronic similarity to a benzene ring allows it to act as a bioisostere, often leading to improved potency, altered selectivity, and favorable pharmacokinetic profiles in drug candidates.[1] Thiophene derivatives are integral to numerous marketed drugs, highlighting their broad therapeutic utility.[3][4]

Carboximidamide (Amidine): The carboximidamide group, commonly known as an amidine, is a highly basic functional group characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another. Its ability to exist in a protonated, cationic state at physiological pH allows it to form strong ionic interactions and hydrogen bonds, making it an excellent mimic for protonated arginine or lysine residues. This property is frequently exploited in the design of inhibitors for enzymes that process these amino acids, such as proteases.

The combination of these two scaffolds yields a molecule with the rich, tunable electronics of an aromatic heterocycle and the potent binding capabilities of a basic functional group.

Caption: General structure of a Thiophene-2-Carboximidamide.

Historical Genesis and Foundational Synthesis

The history of thiophene-based carboximidamides is not one of a single breakthrough discovery, but rather the logical convergence of established chemical knowledge.

The Discovery of Thiophene

The story begins with Viktor Meyer in 1882.[1] While performing the "indophenin test," he observed that crude benzene mixed with isatin and sulfuric acid produced a deep blue color, but highly purified benzene did not.[1][2] Meyer correctly deduced that an unknown sulfur-containing impurity was responsible for the reaction.[1] He successfully isolated this compound and named it thiophene , marking the birth of a new class of heterocycles.[1]

| Year | Milestone | Significance |

| 1882 | Viktor Meyer discovers and isolates thiophene from crude benzene.[1] | Identification of a new, stable aromatic heterocyclic system. |

| 1884 | The Paal-Knorr thiophene synthesis is developed.[1] | A versatile method for creating substituted thiophenes from 1,4-dicarbonyl compounds.[5] |

| 1966 | The Gewald aminothiophene synthesis is reported.[1][5] | Provided a key route to 2-aminothiophenes, crucial building blocks for further functionalization.[1] |

The Pinner Reaction: A Gateway to Amidines

The primary and most classical method for synthesizing carboximidamides is the Pinner reaction . This reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst (typically anhydrous HCl) to form an imino ether hydrochloride salt, often called a Pinner salt. Subsequent treatment of this intermediate with ammonia or an amine yields the desired amidine.

This established methodology meant that as soon as thiophenecarbonitriles became accessible through the growing field of thiophene chemistry, the synthesis of thiophene-based carboximidamides was within immediate reach of synthetic chemists.

Caption: Inhibition of Urokinase by a Thiophene Amidine.

Key Experimental Protocols

The following protocols are illustrative methodologies for the synthesis of thiophene-based carboximidamides.

Protocol 1: Classical Synthesis via Pinner Reaction

Objective: To synthesize Thiophene-2-carboximidamide hydrochloride from Thiophene-2-carbonitrile.

Materials:

-

Thiophene-2-carbonitrile

-

Anhydrous Ethanol (EtOH)

-

Anhydrous Diethyl Ether

-

Anhydrous Hydrogen Chloride (gas)

-

Anhydrous Ammonia (gas)

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂). Operate under an inert atmosphere (Nitrogen or Argon).

-

Pinner Salt Formation:

-

Dissolve Thiophene-2-carbonitrile (1.0 eq) in anhydrous ethanol (approx. 2 M solution).

-

Cool the solution to 0°C in an ice bath.

-

Bubble anhydrous HCl gas through the solution for 1-2 hours, ensuring the mixture does not warm excessively.

-

Seal the flask and stir at room temperature for 12-24 hours. The Pinner salt intermediate will typically precipitate as a white solid.

-

Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

-

Ammonolysis:

-

Suspend the dried Pinner salt in anhydrous ethanol (approx. 2 M).

-

Cool the suspension to 0°C.

-

Bubble anhydrous ammonia gas through the suspension until saturation.

-

Seal the flask and stir at room temperature for 6-12 hours.

-

Concentrate the reaction mixture under reduced pressure. The resulting solid is a mixture of the desired amidine hydrochloride and ammonium chloride.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Ether) to yield pure Thiophene-2-carboximidamide hydrochloride.

Protocol 2: Modern Synthesis from a Carboxamide

Objective: To synthesize an N-substituted thiophene-2-carboximidamide from 5-bromo-thiophene-2-carboxamide.

Materials:

-

5-bromo-thiophene-2-carboxamide

-

Lawesson's Reagent

-

Anhydrous Toluene

-

Methyl trifluoromethanesulfonate (MeOTf)

-

Anhydrous Dichloromethane (DCM)

-

Benzylamine

-

Triethylamine (TEA)

Procedure:

-

Thioamide Formation:

-

In a flask under an inert atmosphere, dissolve 5-bromo-thiophene-2-carboxamide (1.0 eq) in anhydrous toluene.

-

Add Lawesson's Reagent (0.5 eq) in one portion.

-

Heat the mixture to reflux (approx. 110°C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction, concentrate under reduced pressure, and purify by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the thioamide.

-

-

S-Methylation (Activation):

-

Dissolve the purified thioamide (1.0 eq) in anhydrous DCM and cool to 0°C.

-

Add Methyl trifluoromethanesulfonate (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1 hour. The reactive methylthioimidate salt is formed in situ and used directly in the next step.

-

-

Amination:

-

Cool the reaction mixture back to 0°C.

-

Add a solution of Benzylamine (1.2 eq) and Triethylamine (1.5 eq) in DCM dropwise.

-

Stir at room temperature for 4-8 hours, monitoring by TLC.

-

Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the crude product by column chromatography to yield the pure N-benzyl-5-bromo-thiophene-2-carboximidamide.

Future Perspectives

The thiophene-based carboximidamide scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:

-

Target Diversity: Expanding the application of these inhibitors beyond proteases to other enzyme classes and receptor families.

-

Combinatorial Chemistry: Using modern high-throughput synthesis techniques to create large libraries of thiophene amidines for screening against new biological targets.

-

Advanced Scaffolds: Incorporating the thiophene amidine motif into more complex molecular architectures, such as macrocycles or constrained peptides, to enhance selectivity and cell permeability.